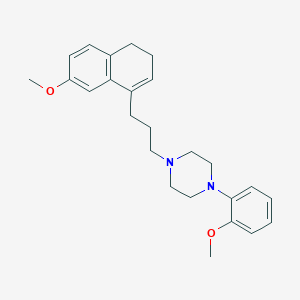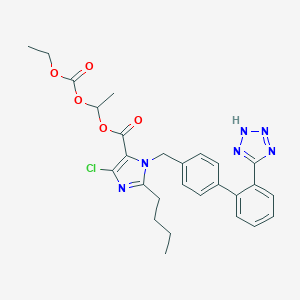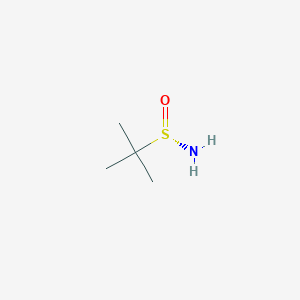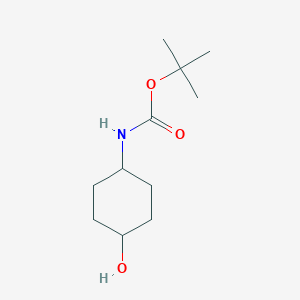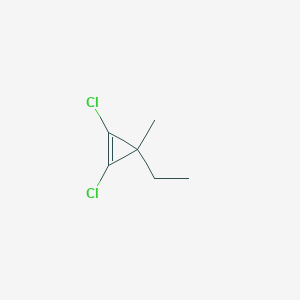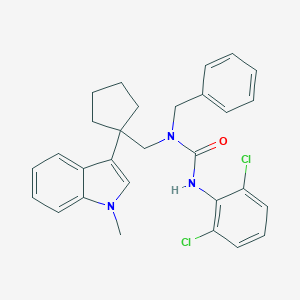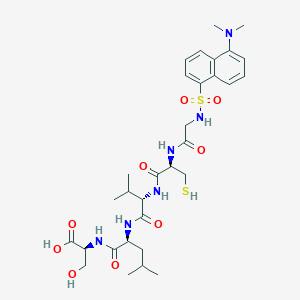
5-Methoxythiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxythiophene-2-sulfonamide is a heterocyclic organic compound that has been used in scientific research due to its unique properties. This compound is a sulfonamide derivative of thiophene, which is a five-membered ring that contains four carbon atoms and one sulfur atom. This compound is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamides in Research
Sulfonamides, including compounds like 5-Methoxythiophene-2-sulfonamide, play a pivotal role in various scientific research areas due to their diverse biological activities. These compounds are integral to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their broad applicability stems from the sulfonamide moiety's ability to interact with different biological targets, leading to various therapeutic effects.
Therapeutic Applications and Drug Development
Sulfonamides have been extensively investigated for their therapeutic potential, leading to the development of various drugs. Their applications range from antimicrobial agents to treatments for chronic conditions like glaucoma and cancer. The versatility of the sulfonamide group allows for the synthesis of numerous derivatives, each with unique pharmacological profiles. This adaptability makes sulfonamides valuable in drug discovery and development processes.
Antimicrobial and Antitumor Activities: Sulfonamides exhibit significant antimicrobial and antitumor activities. Their ability to inhibit enzymes like carbonic anhydrase makes them effective against a range of bacterial infections and tumor growth. These properties are harnessed in the development of drugs for treating infections and cancer (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Carbonic Anhydrase Inhibitors for Glaucoma: The inhibition of carbonic anhydrase by sulfonamides is a cornerstone in the treatment of glaucoma, a leading cause of blindness. Sulfonamide-based inhibitors reduce intraocular pressure, offering a therapeutic strategy for managing this condition (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Analytical Chemistry Applications
Sulfonamides' environmental impact and their analytical detection also constitute significant research areas. These compounds, due to their widespread use, are present in various environmental matrices, necessitating the development of sensitive and selective analytical methods for their detection and quantification.
Environmental Presence and Impact: The widespread use of sulfonamides in medicine and agriculture has led to their presence in the environment, raising concerns about antimicrobial resistance and ecosystem health. Research focuses on understanding their environmental fate, biodegradation, and potential impacts on human and animal health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Methods for Sulfonamides: Capillary electrophoresis and other advanced analytical techniques have been developed to detect and quantify sulfonamides in various samples, including pharmaceuticals, food products, and environmental samples. These methods are crucial for ensuring compliance with regulatory standards and assessing environmental contamination (Hoff & Kist, 2009).
Wirkmechanismus
Target of Action
5-Methoxythiophene-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
The mode of action of this compound is similar to other sulfonamides. It acts as a competitive inhibitor of the bacterial enzyme DHPS . This enzyme is crucial for the synthesis of folate, a key component required for the production of nucleic acids. By inhibiting DHPS, this compound prevents the synthesis of folate, thereby inhibiting DNA synthesis and bacterial multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzyme DHPS, this compound disrupts the production of folate, a critical component in the synthesis of nucleic acids. This disruption leads to a halt in DNA synthesis, preventing bacterial multiplication .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folate, an essential component for DNA synthesis, this compound halts bacterial multiplication . This makes it an effective bacteriostatic agent.
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, the presence of other substances, such as food or other drugs, can influence its pharmacokinetics and pharmacodynamics
Eigenschaften
IUPAC Name |
5-methoxythiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPLLMEAMSLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

